molecular formula C13H15N5O2 B12894732 Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate CAS No. 6622-62-4

Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate

Cat. No.: B12894732
CAS No.: 6622-62-4
M. Wt: 273.29 g/mol
InChI Key: OOTXXCYGJNXHHF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate (CAS 6622-62-4) is a synthetic organic compound with the molecular formula C13H15N5O2 and a molecular weight of 273.29 g/mol . This molecule features a benzoate core linked to a 2,6-diaminopyrimidine ring, a structure known to be of significant interest in medicinal and agricultural chemistry. The diaminopyrimidine scaffold is a privileged structure in drug discovery due to its ability to mimic natural substrates and interact with a variety of enzymatic targets . Compounds containing this core have been extensively studied and reported to exhibit a range of biological activities, including potential as anticancer agents, protein kinase inhibitors, and antitubercular agents . Furthermore, the 2,6-diaminopyrimidine moiety is a key component in modern pharmaceutical research, exemplified by its use in the development of advanced inhibitors for targets like HPK1 in immunology and oncology . The presence of multiple amino groups and the aromatic ester provides handles for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules and libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6622-62-4

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C13H15N5O2/c1-2-20-12(19)8-3-5-9(6-4-8)16-11-7-10(14)17-13(15)18-11/h3-7H,2H2,1H3,(H5,14,15,16,17,18)

InChI Key

OOTXXCYGJNXHHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N

Origin of Product

United States

Preparation Methods

Preparation of 2,6-Diaminopyrimidin-4-yl Intermediate

The 2,6-diaminopyrimidine core is typically synthesized or obtained via condensation reactions involving pyrimidine precursors. For example, condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with α-chloro ketones has been reported to yield substituted pyrimidine derivatives, which can be further functionalized.

  • Key Reaction Conditions:

    • Use of 2,6-diamino-3(H)-4-oxo-pyrimidine as a starting material.
    • Reaction with α-chloro ketones under mild heating (50–60 °C) for extended periods (up to 2 days).
    • Solvent systems and bases are optimized to favor the formation of the desired pyrimidine derivatives.
  • Yields and Purification:

    • The reaction yields mixtures of products separable by column chromatography.
    • Typical yields for key intermediates are in the range of 27–33% for each product.
    • Hydrolysis and further coupling steps follow to obtain amide derivatives.

Preparation of Ethyl 4-Aminobenzoate Intermediate

Ethyl 4-aminobenzoate (benzocaine) is a crucial intermediate for coupling. Its preparation is well-documented and involves:

  • Esterification of 4-nitrobenzoic acid with absolute ethanol in the presence of a solid catalyst and water entrainer under reflux conditions.
  • Catalysts: Rare-earth oxides such as neodymium sesquioxide and Pd/C for hydrogenation.
  • Process:

    • Reflux 4-nitrobenzoic acid with dehydrated ethanol and solid catalyst for 1–6 hours with water removal.
    • Filter hot reaction mixture and subject filtrate to hydrogenation using Pd/C catalyst to reduce the nitro group to an amine.
    • Filter, cool under nitrogen, and isolate the white solid product with purity >99.5% by GC.
  • Advantages:

    • The method avoids large amounts of waste acid.
    • Solvent and catalyst are recyclable.
    • Mild conditions and continuous two-step reaction suitable for industrial scale.

Coupling to Form Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate

The final coupling step involves the formation of an amine linkage between the 2,6-diaminopyrimidine moiety and the ethyl 4-aminobenzoate derivative.

  • Typical Method:

    • Nucleophilic aromatic substitution or amide bond formation strategies.
    • Use of activated esters or acid chlorides of ethyl 4-aminobenzoate.
    • Reaction conditions optimized to preserve the amino groups on the pyrimidine ring.
  • Example from Related Sulfonate Derivatives:

    • Synthesis of 2,6-diaminopyrimidin-4-yl sulfonate derivatives involves reaction of 2-amino-6-methylpyrimidin-4-ol with sulfonyl chlorides in the presence of potassium carbonate in acetone, refluxed for 4 hours.
    • This approach suggests that similar nucleophilic substitution reactions can be adapted for coupling with ethyl 4-aminobenzoate derivatives.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Catalyst/Agent Yield/Purity Notes
1 4-nitrobenzoic acid + absolute ethanol Reflux 1–6 h, water removal Rare-earth oxide, water entrainer High yield, >99.5% purity (benzocaine) Esterification with water trap
2 Nitro ester solution Hydrogenation, 80–100 °C, 2 h Pd/C >99.5% purity benzocaine Reduction of nitro to amine
3 2,6-diamino-3(H)-4-oxo-pyrimidine + α-chloro ketone 50–60 °C, 2 days Base (e.g., K2CO3) 27–33% yields of intermediates Condensation to form pyrimidine core
4 2,6-diaminopyrimidin-4-yl intermediate + ethyl 4-aminobenzoate derivative Reflux or mild heating, solvent dependent Possibly activated ester or acid chloride Not explicitly reported Coupling via nucleophilic substitution

Research Findings and Notes

  • The preparation of ethyl 4-aminobenzoate via esterification and catalytic hydrogenation is a green, efficient process with recyclable catalysts and solvents, suitable for scale-up.
  • The pyrimidine core synthesis requires careful control of reaction conditions to optimize yields and purity, often involving multi-day reflux and chromatographic purification.
  • Coupling strategies for attaching the pyrimidine moiety to the benzoate ester are inferred from related sulfonate derivative syntheses, indicating the feasibility of nucleophilic substitution under mild conditions.
  • No direct single-step synthesis of this compound was found in the literature, suggesting the necessity of a multi-step synthetic route combining the above methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various chemical reactions involving pyrimidine derivatives. The presence of the diaminopyrimidine moiety is crucial for its biological activity. The synthesis typically involves coupling reactions that form the amine bond between the benzoate and the pyrimidine structure.

Biological Activities

Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate exhibits a range of biological activities:

  • Antitumor Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of diaminopyrimidine have shown efficacy against various cancer cell lines due to their ability to interfere with nucleic acid synthesis .
  • Antimicrobial Properties : This compound may also possess antimicrobial properties, making it a candidate for developing new antibiotics. The structural features allow for interactions with bacterial enzymes, potentially leading to bacterial cell death .

Cancer Treatment

This compound is being explored as a potential therapeutic agent in cancer treatment. Its mechanism of action is believed to involve inhibition of enzymes critical for DNA replication and repair, similar to other antimetabolites used in chemotherapy.

Antifolate Activity

As an antifolate agent, it can disrupt folate metabolism in cancer cells, leading to cell cycle arrest and apoptosis. Studies have shown that such compounds can enhance the effectiveness of existing chemotherapy regimens by targeting folate-dependent pathways .

Synthesis and Characterization

A study demonstrated the successful synthesis of this compound using a multi-step reaction process involving cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirmed the structure and purity of the synthesized compound .

In Vitro Studies

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity at micromolar concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation

Biological Activity

Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate, a compound with the CAS number 6622-62-4, is a derivative of pyrimidine and has gained attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Structure

  • Molecular Formula : C₁₃H₁₅N₅O₂
  • Molecular Weight : 273.29 g/mol
  • Density : 1.36 g/cm³
  • Boiling Point : 562.5°C at 760 mmHg

The compound features a benzoate group linked to a 2,6-diaminopyrimidine moiety, which is essential for its biological activity.

This compound exhibits biological activity primarily through its interaction with enzymes involved in nucleotide synthesis. Similar compounds have been shown to act as antifolates , inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation .

Antitumor Activity

Research indicates that compounds with similar structures can inhibit tumor growth by disrupting the synthesis of nucleotides necessary for DNA replication. For instance, derivatives of diaminopyrimidine have demonstrated significant antitumor properties against various cancer cell lines . The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to follow similar pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the effects of related compounds showed that they could effectively inhibit the growth of cancer cells in vitro by targeting metabolic pathways involved in nucleotide synthesis .
  • In Vivo Studies : Animal models treated with similar antifolate compounds exhibited reduced tumor sizes compared to control groups, suggesting potential efficacy for this compound in therapeutic applications .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntitumor potential
PemetrexedInhibits TS and DHFR
LometrexolInhibits GARFT

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituted Pyridazine and Isoxazole Derivatives

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share the ethyl benzoate scaffold but replace the diaminopyrimidine with pyridazine or isoxazole rings . Key differences include:

  • Electronic Properties: The 2,6-diaminopyrimidine group in the target compound provides two primary amine groups, enhancing hydrogen-bonding capacity compared to the nitrogen-rich but non-aminopyridazine (I-6230) or the oxygen-containing isoxazole (I-6273).
  • Solubility: The diaminopyrimidine moiety may improve aqueous solubility relative to the more lipophilic pyridazine or isoxazole derivatives.
  • Biological Interactions: Pyridazine and isoxazole rings are common in bioactive molecules (e.g., kinase inhibitors), but the diaminopyrimidine group is associated with folate pathway targeting (e.g., trimethoprim analogs).

Table 1: Comparison of Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compound Substituent Key Functional Groups Potential Applications
Target Compound 2,6-Diaminopyrimidin-4-ylamino Amine, pyrimidine, ester Drug candidates, H-bond donors
I-6230 Pyridazin-3-ylphenethylamino Pyridazine, ester Kinase inhibition, ligands
I-6273 Methylisoxazol-5-ylphenethylamino Isoxazole, ester Antimicrobial agents
Benzoate Esters with Varied Amino Substituents

Ethyl 4-(dimethylamino)benzoate () lacks the pyrimidine ring but features a dimethylamino group. Studies show it outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion and superior physical properties . This highlights the importance of:

  • Steric Effects : The rigid benzoate ester in the target compound may reduce conformational flexibility compared to methacrylate-based amines.
  • Reactivity: The diaminopyrimidine’s electron-rich aromatic system could enhance nucleophilicity or metal coordination relative to aliphatic amines.
Complex Diazepane and Chlorophenyl Analogues

A structurally intricate analogue, ethyl 4-[[4-[5-[(4-chlorophenyl)methyl]-2,6-dimethyl-pyrimidin-4-yl]-1,4-diazepan-1-yl]carbonylamino]benzoate (), incorporates a diazepane ring and chlorophenyl group . Key contrasts include:

    Q & A

    Q. What are the standard synthetic routes for Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate, and how can purity be optimized?

    • Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Coupling Reactions : A nucleophilic aromatic substitution (SNAr) between 2,6-diaminopyrimidine-4-amine and ethyl 4-aminobenzoate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . (ii) Esterification : Ethyl ester formation via acid-catalyzed reaction of 4-aminobenzoic acid derivatives with ethanol . (iii) Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (e.g., ethyl acetate/hexane) to achieve ≥95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

    Q. How is structural characterization of this compound performed?

    • Methodological Answer : Use a combination of: (i) NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm aromatic proton environments and ester/amine linkages. Key signals: ~δ 1.3 ppm (ester CH₃), δ 4.3 ppm (ester OCH₂), δ 6.8–8.0 ppm (aromatic protons) . (ii) Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₅N₅O₂: 289.1154) . (iii) X-ray Crystallography : Single-crystal diffraction (e.g., SHELX suite) to resolve diaminopyrimidine-benzoate conformation and hydrogen-bonding networks .

    Advanced Research Questions

    Q. How can researchers resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

    • Methodological Answer : (i) Dose-Response Validation : Repeat assays (e.g., IC₅₀ determinations) across multiple cell lines or enzymatic systems to rule out cell-specific effects . (ii) Off-Target Profiling : Use selectivity panels (e.g., kinase or GPCR screens) to identify unintended interactions . (iii) Metabolic Stability Testing : Assess compound stability in liver microsomes to determine if metabolites contribute to toxicity .

    Q. What computational and experimental approaches are suitable for studying structure-activity relationships (SAR) of this compound?

    • Methodological Answer : (i) Molecular Docking : Model interactions with target proteins (e.g., dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite to prioritize substituent modifications . (ii) Analog Synthesis : Introduce substituents at the pyrimidine C2/C6 positions or benzoate para-position, then evaluate activity changes . (iii) Free-Wilson Analysis : Quantify contributions of specific functional groups to bioactivity using multivariate regression .

    Q. How can crystallographic data (e.g., SHELX-refined structures) inform drug design for this compound?

    • Methodological Answer : (i) Hydrogen-Bond Mapping : Identify key interactions (e.g., pyrimidine N-H⋯O=C with target active sites) to guide bioisostere replacements . (ii) Torsion Angle Analysis : Optimize benzoate-pyrimidine dihedral angles to enhance binding complementarity . (iii) Solvent Accessibility : Use PLATON or OLEX2 to assess buried surface areas and prioritize hydrophobic substituents .

    Data Contradiction and Validation

    Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

    • Methodological Answer : (i) Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify absorption barriers . (ii) Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps . (iii) Formulation Optimization : Test solubility enhancers (e.g., PEG-400 or cyclodextrins) to improve in vivo exposure .

    Experimental Design Considerations

    Q. How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

    • Methodological Answer : (i) Kinase Panel Screening : Use ADP-Glo™ or TR-FRET assays across a panel of 50–100 kinases to identify hits . (ii) Crystallographic Validation : Co-crystallize the compound with target kinases (e.g., EGFR or CDK2) to confirm binding modes . (iii) Resistance Mutagenesis : Introduce mutations (e.g., gatekeeper residues) to assess target specificity .

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